molecular formula C20H26N2O B11831583 (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine

(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine

Cat. No.: B11831583
M. Wt: 310.4 g/mol
InChI Key: KWJLSMMSHMMXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine: is a complex organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a benzyl group and a methoxyphenyl group, making it a unique structure with potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in receptor binding studies, helping to elucidate the function of various receptors in the body .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting neurological disorders, given its structural similarity to known pharmacologically active piperidine derivatives .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets in the body. It is believed to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in conditions such as hypertension and neurological disorders .

Comparison with Similar Compounds

Uniqueness: (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Its methoxyphenyl group is particularly significant in modulating its interaction with biological targets, making it a compound of interest in medicinal chemistry .

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

[1-benzyl-4-(2-methoxyphenyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C20H26N2O/c1-23-19-10-6-5-9-18(19)20(16-21)11-13-22(14-12-20)15-17-7-3-2-4-8-17/h2-10H,11-16,21H2,1H3

InChI Key

KWJLSMMSHMMXMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCN(CC2)CC3=CC=CC=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.